molecular formula C₄₉H₇₅NO₁₈ B1141039 N-Acetyl Amphotericin B CAS No. 902457-23-2

N-Acetyl Amphotericin B

Cat. No. B1141039
M. Wt: 966.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of N-Acetyl Amphotericin B involves chemical modifications of Amphotericin B, specifically targeting its amide and carboxyl groups. For example, dimers of Amphotericin B have been prepared by cross-linking its carboxylic acid, and the N-acetyl derivative demonstrates the ability to induce large K+ ion flux in liposomes, suggesting a mechanism for studying the structure of ion channels formed by Amphotericin B (Yamaji et al., 2002). Other studies have focused on the ribosomal synthesis of macrocyclic peptides inspired by the structure of Amphotericin B, highlighting innovative approaches to the synthesis of Amphotericin B derivatives (Torikai & Suga, 2014).

Molecular Structure Analysis

The molecular structure of N-Acetyl Amphotericin B, like its parent compound, plays a crucial role in its interaction with cell membranes. Studies using molecular dynamics simulations have helped elucidate the detailed molecular properties and structure of Amphotericin B channels, highlighting the importance of hydrogen bonding interactions and the role of hydroxyl, amino, and carboxyl groups in maintaining channel stability (Baginski et al., 1997).

Chemical Reactions and Properties

Amphotericin B derivatives, including N-Acetyl Amphotericin B, undergo various chemical reactions that influence their biological activity and interaction with sterols in cell membranes. Quantitative structure-activity relationship studies indicate that the presence of positively charged nitrogen atoms and the absence of a free carboxyl group play significant roles in biological activity and sterol differentiation (Chéron et al., 1988).

Physical Properties Analysis

The physical properties of Amphotericin B and its derivatives are closely linked to their aggregation behavior and interaction with biological membranes. Research shows that Amphotericin B self-associates into dimers and tetramers, which can form transmembrane ion channels, affecting the electrophysiological homeostasis of cells. Understanding the self-assembly of Amphotericin B is crucial for developing drug formulations with reduced toxicity while retaining pharmaceutical effectiveness (Starzyk et al., 2014).

Chemical Properties Analysis

The chemical properties of N-Acetyl Amphotericin B, including its interaction with lipid membranes and its antifungal activity, are subjects of ongoing research. Studies have explored the synthesis and biological evaluation of Amphotericin B derivatives, aiming to enhance antifungal efficacy and reduce toxicity by modifying the molecule's chemical structure. For instance, bisamide derivatives of Amphotericin B have shown potent efficacy and low toxicity, representing a promising direction for the development of new antifungal agents (Volmer et al., 2010).

Scientific Research Applications

  • Effectiveness Against Infections : Amphotericin B, including its derivatives, is primarily used for treating invasive fungal infections. It's effective against a wide range of fungal pathogens and is often considered the drug of choice for severe fungal infections (Cavassin et al., 2021).

  • Toxicity and Side Effects : Despite its efficacy, Amphotericin B's use is often limited by its significant toxicities, particularly nephrotoxicity. Researchers have explored various formulations, including liposomal and colloidal dispersions, to mitigate these side effects (Girois et al., 2005).

  • Liposomal Formulations : Liposomal formulations of Amphotericin B, such as AmBisome®, have been developed to reduce toxicity while maintaining its antifungal efficacy. These formulations show promise in clinical practice, especially in treating leishmaniasis (Lanza et al., 2019).

  • Nanoparticle Delivery Systems : Research has focused on developing nanoparticle delivery systems for Amphotericin B. These systems aim to optimize the drug delivery, reduce toxicity, and increase the efficacy of the drug in treating infections like leishmaniasis (Ribeiro et al., 2014).

  • Molecular Mechanisms and Interactions : Studies also delve into the molecular mechanisms of Amphotericin B, including how it interacts with cell membranes and its self-assembly in different environments. This research is crucial for understanding the drug's efficacy and side effects (Starzyk et al., 2014).

  • Combination Therapies : Research is exploring the potential of combining Amphotericin B with other compounds, such as Nicotinamide, to enhance its antifungal activities and reduce its dosage and associated side effects (Yan et al., 2022).

  • Resistance and Spectrum : Amphotericin B has a broad spectrum of action and is useful against various fungal infections. Resistance to Amphotericin B is relatively rare and species-dependent, making it a reliable option for treating severe infections (Ellis, 2002).

Safety And Hazards

Amphotericin B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions . Further study is warranted to help clarify the usefulness of each of the lipid formulations as first-line therapy for documented or suspected invasive fungal infections .

properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGUUNRLVBJXKB-UNCNTABKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl Amphotericin B

Citations

For This Compound
35
Citations
A Aszalos, A Bax, N Burlinson, P Roller… - The Journal of …, 1985 - jstage.jst.go.jp
… N-Acetyl Amphotericin B: N-Acetyl AB was prepared essentially as N-acetyl NY, except that 1 g of AB was dissolved in 300 ml of MeOH and 35 ml of Ac,O. All analytical values were the …
Number of citations: 44 www.jstage.jst.go.jp
GG Granich, GS Kobayashi… - Antimicrobial agents and …, 1986 - Am Soc Microbiol
… Our results indicate that a structurally similar polyene (N-acetyl amphotericin B) can function … However, we found it ncessary to use N-acetyl amphotericin B as an internal standard in the …
Number of citations: 74 journals.asm.org
J Kotler-Brajtburg, G Medoff… - Antimicrobial Agents …, 1979 - Am Soc Microbiol
… the heptaenes (amphotericin B, candicidin, aureofungin A and B, hamycin A and B), and five of their semisynthetic derivatives (amphotericin B methyl ester, Nacetyl-amphotericin B, …
Number of citations: 169 journals.asm.org
T Eldem, N Arican-Cellat - Journal of pharmaceutical and biomedical …, 2001 - Elsevier
… sample pretreatment using the SPE has been shown to offer the required specificity by preventing the endogenous peaks caused by the biological matrix and N-acetyl amphotericin B …
Number of citations: 44 www.sciencedirect.com
PD Hoeprich - Clinical infectious diseases, 1992 - academic.oup.com
Since 1955, when amphotericin B was introduced into clinical therapy, a lore has grown up surrounding its use that often lacks evidential basis. Matters such as rate of intravenous …
Number of citations: 99 academic.oup.com
H Liu, H Davoudi, T Last - Journal of pharmaceutical and biomedical …, 1995 - Elsevier
… One paper reported that N-acetyl-Amphotericin B, which is not readily available commercially, can be used as internal standard with solidphase extraction [16]. In this study, nystatin, …
Number of citations: 23 www.sciencedirect.com
KM Kasumov, MP Borisova, LN Ermishkin… - … et Biophysica Acta (BBA …, 1979 - Elsevier
… We also used N-acetyl amphotericin B with a neutralized … N-Acetyl amphotericin B having only the negative charge produces a … In acid media, N-acetyl amphotericin B loses the negative …
Number of citations: 68 www.sciencedirect.com
SD Allen, KN Sorensen, MJ Neial… - Journal of …, 1994 - academic.oup.com
… All filters and collection substrates were quantitatively analyzed for amphotericin B as previous reported, except that N-acetyl amphotericin B (Xychem, New Brunswick, NJ, USA) was …
Number of citations: 120 academic.oup.com
K Moribe, E Tanaka, K Maruyama, M Iwatsuru - Pharmaceutical research, 1998 - Springer
… AmB derivatives, N-acetyl-amphotericin B (Ac-AmB) and amphotericin B methylester (AME), were synthesized as reported by Mechlinski and Schaffner (16). Ac-AmB: AmB (1 g) was …
Number of citations: 43 link.springer.com
L Falkowski, J Golik, A Jarzębski… - Symposium …, 1978 - Bulgarian Academy of Sciences
Number of citations: 2

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